molecular formula C3H3Cl2NO2 B3049885 (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride CAS No. 22416-94-0

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride

Cat. No.: B3049885
CAS No.: 22416-94-0
M. Wt: 155.96 g/mol
InChI Key: IAPUXXZOKAZTNA-UTCJRWHESA-N
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Description

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride (CAS 22416-94-0) is a chemical building block with the molecular formula C₃H₃Cl₂NO₂ and a molecular weight of 155.97 g/mol . This compound is characterized by a high boiling point of 269.4°C and a density of 1.58 g/cm³ . Its structure, featuring both reactive chloride and hydroxyimino groups, makes it a versatile intermediate in synthetic organic chemistry, particularly for the construction of more complex nitrogen- and oxygen-containing heterocycles . Researchers value this compound for its role in multi-step synthesis, as documented in scientific literature . It is strictly for research and development applications in a controlled laboratory environment. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1Z)-3-chloro-N-hydroxy-2-oxopropanimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2NO2/c4-1-2(7)3(5)6-8/h8H,1H2/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPUXXZOKAZTNA-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)/C(=N/O)/Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430317
Record name (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22416-94-0
Record name NSC150031
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime. For instance, the condensation of an aldehyde with hydroxylamine in the presence of an acid catalyst can yield the desired oxime .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Identification

  • Chemical Formula : C₃H₃Cl₂NO₂
  • Molecular Weight : 155.96 g/mol
  • Structure : The compound features a chloro group and a hydroxyimino moiety, which contribute to its reactivity and utility as a synthetic intermediate.

Synthesis Applications

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride serves as an important intermediate in organic synthesis . It is utilized in the production of various pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods, often involving:

  • Reaction with isocyanates or isothiocyanates.
  • Peptide coupling reagents to form amides or related derivatives.

Agricultural Applications

One of the most significant applications of this compound is in agriculture , particularly as a fungicide and bactericide.

Fungicidal Properties

Research indicates that this compound exhibits potent fungicidal activity against various phytopathogenic fungi, making it valuable for crop protection. It has been shown to control:

  • Ascomycetes
  • Basidiomycetes
  • Oomycetes

Bactericidal Properties

In addition to its antifungal properties, the compound has demonstrated effectiveness against several bacterial pathogens that affect crops. This dual action makes it particularly useful in integrated pest management strategies.

Case Study: Efficacy Against Fungal Pathogens

A study published in agricultural journals highlighted the effectiveness of this compound in controlling Fusarium species, which are notorious for causing significant crop losses. The results indicated a reduction in disease incidence by over 70% when applied at optimal concentrations.

Case Study: Development of Fungicidal Mixtures

Another investigation focused on developing mixtures that included this compound as a key ingredient alongside other fungicides. The findings suggested that these mixtures not only enhanced efficacy but also reduced the likelihood of resistance development among fungal populations.

Mechanism of Action

The mechanism of action of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Hydrazonoyl Chloride Family

(1Z,2E)-N-(4-Bromophenyl)-2-(2-(3-methylbenzofuran-2-carbonyl)hydrazono)propane hydrazonoyl chloride (Compound 14n)
  • Structure: Features a hydrazonoyl chloride core with a 4-bromophenyl group and a benzofuran-carbonyl substituent.
  • Synthesis : Synthesized via condensation reactions, yielding a yellow crystalline solid (79% yield, m.p. 235–237°C) .
  • Reactivity : Reacts with sodium sulfinates to form sulfones (e.g., 16a–d), demonstrating its utility in introducing sulfonyl groups.

Comparison :

  • Functional Groups : Unlike the target compound, 14n lacks a hydroxylamine (-NHOH) group but includes a bromophenyl substituent, enhancing its aromatic interactions.
  • Reactivity : Both compounds exhibit electrophilic chloride reactivity, but 14n’s benzofuran moiety directs regioselectivity in cyclization, whereas the target compound’s hydroxylamine group may favor nucleophilic attack at the imidoyl chloride site .

Heterocyclic Hydrazine Derivatives

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)
  • Structure : Contains a benzodithiazine ring fused with a hydrazine group and a methyl substituent.
  • Properties : Dec. at 271–272°C; IR bands at 3235 cm⁻¹ (N-NH₂) and 1645 cm⁻¹ (C=N); NMR signals confirm aromatic and methyl group positions .
  • Synthesis : Derived from methylthio precursors via nucleophilic substitution, achieving 93% yield.

Comparison :

  • Ring System : Compound 2’s benzodithiazine core contrasts with the acyclic structure of the target compound, leading to divergent applications (e.g., antimicrobial vs. synthetic intermediate).
  • Thermal Stability : The target compound’s melting point is unreported, but Compound 2’s high decomposition temperature (271–272°C) suggests greater stability due to aromatic conjugation .

General Trends in Imidoyl/Hydrazonoyl Chlorides

Property (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl Chloride Compound 14n Compound 2
Core Structure Imidoyl chloride with hydroxylamine Hydrazonoyl chloride Benzodithiazine hydrazine
Key Functional Groups -NHOH, -CO-, Cl -Br, benzofuran -SO₂, -N-CH₃
Reactivity Electrophilic substitution Sulfonylation Ring functionalization
Synthesis Yield Not reported 79% 93%
Thermal Stability (m.p.) Not reported 235–237°C 271–272°C (dec.)

Biological Activity

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride, a compound with potential biological significance, has garnered attention in various fields including medicinal chemistry and agricultural sciences. This article examines its biological activity, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula : C₃H₃Cl₂NO₂
  • CAS Number : 22416-94-0
  • Synonyms : 1,3-dichloro-1-oximino-2-propanone

The compound functions primarily through its ability to interact with biological targets such as enzymes and receptors. Its mechanism involves the formation of covalent bonds that can inhibit or activate specific biological pathways. For instance, it may act as a latent cyanide transfer agent, facilitating various chemical transformations in biological systems .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions .

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. This effect is likely mediated through its interaction with cellular proteins that regulate cell growth and survival .

Fungicidal Activity

The fungicidal properties of this compound have also been documented. It has been utilized in agricultural applications for controlling phytopathogenic fungi, demonstrating effectiveness in crop protection . The compound works by inhibiting fungal growth and spore formation, thereby reducing crop losses due to fungal diseases.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10020

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride
Reactant of Route 2
(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride

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